6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a dihydropyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step procedures. One common approach includes the initial formation of the benzothiazole ring through a condensation reaction between 2-aminobenzenethiol and an appropriate aldehyde or ketone . The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone ring through a Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the dihydropyrimidinone structure contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the dihydropyrimidinone structure.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: Contains a benzodioxole ring instead of a benzothiazole ring.
Uniqueness
6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of benzothiazole, piperazine, and dihydropyrimidinone structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N5O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C17H19N5O2S/c1-20-11-18-14(10-15(20)23)21-6-8-22(9-7-21)17-19-16-12(24-2)4-3-5-13(16)25-17/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
CJAOUXMBIVOHCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Origin of Product |
United States |
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